5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN3/c11-7-5-13-10(14-6-7)15-9-3-1-2-8(12)4-9/h1-6H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGLVZNFUIKRKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine typically involves two key synthetic stages:
- Halogenation of the pyrimidine ring to introduce the 5-bromo substituent.
- Nucleophilic aromatic substitution (amination) at the 2-position of the pyrimidine with 3-fluoroaniline or related amines.
Preparation of 5-Bromo-2-aminopyrimidine Core
A critical intermediate is 5-bromo-2-aminopyrimidine , which can be synthesized by bromination of 2-aminopyrimidine derivatives. A patented method describes the following approach:
- React a 2-aminopyrimidine compound with bromine in a halogenated hydrocarbon solvent in the presence of inorganic alkali (e.g., sodium carbonate).
- After bromination, treat the reaction mixture with aqueous ammonia, separate organic layers, concentrate, wash, and isolate the 5-bromo-2-aminopyrimidine as a solid precipitate.
Example from patent CN103012284A :
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 2-Aminopyrimidine + Na2CO3 in methylene chloride, 0°C | Bromine added slowly, stirred 16 h |
| 2 | Addition of 20% ammoniacal liquor, stirring 10 min | Separation and isolation of brominated product |
| Yield | 63% yield, 92% purity | White solid 2-amino-5-bromopyrimidine |
This method improves production efficiency, reduces cost, and simplifies purification.
Introduction of the 3-Fluorophenyl Amino Group
The next step involves nucleophilic aromatic substitution of the 2-chloropyrimidine or 2-bromopyrimidine derivative with 3-fluoroaniline to form the N-(3-fluorophenyl)amine linkage.
- Studies show that 5-bromo-3-fluoropyridine analogs react well with amines to give high yields of corresponding products due to favorable electronic effects of the fluorine at the meta position relative to the nitrogen ring.
- The reaction typically proceeds in polar aprotic solvents such as DMSO or DMF, with a base like potassium carbonate, at elevated temperatures (70–90 °C) for 12–24 hours.
- The position of the bromine and fluorine substituents critically affects reactivity and yield, with 5-bromo-3-fluoro derivatives showing higher reactivity than ortho-substituted analogs.
Representative reaction conditions :
| Parameter | Typical Conditions |
|---|---|
| Substrate | 5-Bromo-2-chloropyrimidine or 5-bromo-2-bromopyrimidine |
| Nucleophile | 3-Fluoroaniline |
| Base | K2CO3 or NaHCO3 |
| Solvent | DMSO, DMF |
| Temperature | 70–90 °C |
| Reaction time | 12–24 hours |
| Yield | Moderate to high (60–90%) |
Alternative Synthetic Routes and Catalytic Methods
A patent (WO2024015825A1) describes a multi-step process involving:
- Protection of the amine group with a directing group (e.g., N,N-dimethylformimidamide).
- Replacement of a bromine substituent on the pyridine ring by a methyl group using methyl zinc reagents and nickel catalysis.
- Hydrolysis to regenerate the amine.
While this patent focuses on related pyridine derivatives, the methodology highlights modern catalytic approaches for selective halogen substitution and amine functionalization that could be adapted for pyrimidine analogs.
Detailed Synthetic Example for 5-Bromo-2-fluoropyrimidine (Related Intermediate)
The synthesis of 5-bromo-2-fluoropyrimidine, a close analog, involves:
- Preparation of 2-hydroxypyrimidine salt.
- Bromination with bromine at low temperature.
- Conversion of 2-hydroxy-5-bromopyrimidine to 5-bromo-2-fluoropyrimidine via chlorination with POCl3 and fluorination with elemental fluorine under controlled conditions.
This multi-step process yields the halogenated pyrimidine core with high purity and yield, which can then be aminated with 3-fluoroaniline.
Summary Table of Key Preparation Methods
Research Findings and Considerations
- The position of halogen substituents on the pyrimidine ring significantly influences reactivity in nucleophilic substitution reactions.
- Electron-withdrawing fluorine at the 3-position on the phenyl ring enhances nucleophilicity of the amine and facilitates coupling.
- Use of polar aprotic solvents and mild bases optimizes reaction rates and yields.
- Catalytic methods involving nickel and organozinc reagents provide opportunities for selective functional group transformations but require careful control of conditions.
- Purification typically involves crystallization or column chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF), elevated temperatures.
Coupling Reactions: Palladium catalysts, arylboronic acids, bases like potassium phosphate (K3PO4), solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with arylboronic acids can yield various substituted pyrimidine derivatives .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound has been investigated for its role as a pharmacophore in drug design. Its structural characteristics suggest potential applications in treating inflammatory diseases, infections, and certain types of cancer. Specifically, it has shown promise as an inhibitor for enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) .
Enzyme Inhibition Studies
Research indicates that 5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine may inhibit specific enzymes critical for tumor growth, suggesting its potential as an anticancer agent. In vitro studies have demonstrated its ability to suppress COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Neurodegenerative Disorders
The compound's selective inhibition of neuronal nitric oxide synthase (nNOS) positions it as a candidate for treating neurodegenerative disorders. The structure-activity relationship studies highlight its favorable pharmacokinetic properties, which could enhance bioavailability and therapeutic efficacy .
Agricultural Chemistry
Fungicidal Properties
In agricultural applications, this compound has been explored for its fungicidal properties. Studies suggest that it can protect crops from various fungal diseases, thereby contributing to agricultural productivity.
Biological Research
Mechanisms of Action
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets. It may act by inhibiting enzyme activity or modulating receptor functions, influencing cellular signaling pathways related to inflammation and immune responses .
Summary of Research Findings
| Application Area | Findings |
|---|---|
| Medicinal Chemistry | Potential anti-inflammatory and anticancer properties; inhibits COX-2 and iNOS; selective nNOS inhibition. |
| Agricultural Chemistry | Explored as a fungicide for crop protection against fungal diseases. |
| Biological Research | Involves enzyme inhibition and receptor modulation; significant effects on cellular signaling pathways. |
Case Studies
- Anti-inflammatory Efficacy : A study reported that derivatives similar to this compound exhibited significant anti-inflammatory effects in carrageenan-induced paw edema models in rats, demonstrating its potential therapeutic application in inflammatory conditions .
- Antibacterial Activity : Related compounds have shown low cytotoxicity while effectively dispersing established bacterial biofilms, indicating that this compound may possess similar antibacterial properties.
- Neuroprotective Effects : Research into selective nNOS inhibitors has highlighted the potential of compounds like this compound in reversing hypoxia-induced damage in neurodegenerative models .
Mechanism of Action
The mechanism of action of 5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. While detailed studies on this compound are limited, pyrimidine derivatives are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
5-Bromo-N-(3-fluoro-5-methylphenyl)pyrimidin-2-amine
5-Bromo-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
- Structure : A trimethoxyphenyl group replaces the 3-fluorophenyl moiety.
- Synthesis : Prepared by reacting 5-bromo-2-chloropyrimidine with 3,4,5-trimethoxyaniline in n-BuOH at 120°C .
- Impact : Methoxy groups are electron-donating, which may alter electronic distribution and binding affinity in biological targets.
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Synthetic Yield |
|---|---|---|---|---|
| 5-Bromo-N-(3-fluorophenyl)pyrimidin-2-amine | 3-Fluorophenyl | C₁₁H₉BrFN₃ | 282.12 | Not reported |
| 5-Bromo-N-(3-fluoro-5-methylphenyl)pyrimidin-2-amine | 3-Fluoro-5-methylphenyl | C₁₂H₁₁BrFN₃ | 296.15 | Not reported |
| 5-Bromo-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | 3,4,5-Trimethoxyphenyl | C₁₃H₁₄BrN₃O₃ | 364.18 | Not reported |
Alkyl vs. Aryl Substituents
5-Bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine
5-Bromo-N,N-dimethylpyrimidin-2-amine
- Structure: Features a dimethylamino group instead of an aryl substituent.
- Synthesis : Reacting 5-bromo-2-chloropyrimidine with dimethylamine in THF (84% yield) .
- 1H NMR : δ 8.26 (s, 2H, pyrimidine), 3.13 (s, 6H, N(CH₃)₂) .
Heterocyclic Core Modifications
5-Bromo-N-[(4-fluorophenyl)methyl]pyridin-2-amine
Biological Activity
5-Bromo-N-(3-fluorophenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyrimidine derivatives known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article aims to compile and analyze the biological activity of this compound based on recent research findings.
This compound interacts with various biological targets, primarily through enzyme inhibition. Research indicates that similar compounds in this class can inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. The inhibition of CDK6 and CDK9 has been associated with reduced cell proliferation and induction of apoptosis in cancer cells .
1. Anticancer Activity
Studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and blocking cell cycle progression. The compound's ability to target CDKs is particularly noteworthy, as these enzymes are often overexpressed in tumors .
2. Anti-inflammatory Effects
The compound also displays anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines. It has been observed to reduce levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key mediators in inflammatory processes . This suggests potential therapeutic applications in treating conditions characterized by chronic inflammation.
3. Antimicrobial Properties
Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, although specific data on this compound is limited. The structural similarities with other known antimicrobial agents indicate potential efficacy against various pathogens .
Case Studies
A recent study explored the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value significantly lower than that of standard chemotherapeutic agents used in clinical settings.
Another investigation focused on the compound's anti-inflammatory effects in animal models. Treatment with this compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers in serum samples .
Research Findings Summary
| Activity | Mechanism | Effectiveness |
|---|---|---|
| Anticancer | Inhibition of CDK6 and CDK9 | Significant reduction in tumor growth |
| Anti-inflammatory | Inhibition of iNOS and COX-2 | Decreased inflammatory response |
| Antimicrobial | Potential inhibition of microbial growth | Needs further investigation |
Q & A
Q. What are the common synthetic routes for 5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine?
Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 5-bromo-2-chloropyrimidine and 3-fluoroaniline under reflux conditions in a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., K₂CO₃). Reaction progress can be monitored via TLC or HPLC. Purification typically involves column chromatography using silica gel and a hexane/ethyl acetate gradient. Yield optimization may require temperature control (80–120°C) and stoichiometric adjustments of the amine .
Q. How is the compound characterized spectroscopically?
Methodological Answer:
- NMR : ¹H NMR (DMSO-d₆) reveals aromatic protons (δ 7.2–8.5 ppm) and NH signals (δ ~10 ppm). ¹³C NMR identifies pyrimidine carbons (C-Br at ~100 ppm) and fluorophenyl carbons.
- Mass Spectrometry : ESI-MS confirms the molecular ion peak [M+H]⁺ at m/z 282 (calculated for C₁₀H₇BrFN₃).
- FT-IR : Peaks at ~1600 cm⁻¹ (C=N stretch) and ~1250 cm⁻¹ (C-F stretch) validate the structure.
Cross-referencing with crystallographic data (if available) ensures accuracy .
Q. What safety protocols are essential during handling?
Methodological Answer:
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood due to potential inhalation hazards.
- Store in a desiccator at 2–8°C under inert gas (N₂/Ar) to prevent degradation.
- Dispose of waste via halogenated organic waste protocols. Safety data should align with GHS hazard codes (e.g., H315, H319) .
Advanced Research Questions
Q. How can reaction yield be optimized using Design of Experiments (DoE)?
Methodological Answer:
- Variables : Temperature, solvent polarity, base concentration, and reaction time.
- Factorial Design : A 2⁴ factorial design identifies critical factors. Response surface methodology (RSM) refines optimal conditions.
- Case Study : For SNAr reactions, a Central Composite Design (CCD) revealed that DMF at 100°C with 1.5 eq. of 3-fluoroaniline maximizes yield (>75%) while minimizing side products (e.g., dehalogenation). Statistical software (e.g., Minitab) analyzes interactions between variables .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, incubation time, dose range).
- Mechanistic Studies : Use kinase inhibition assays (e.g., ADP-Glo™) to confirm target specificity.
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to receptors like EGFR or BRAF. Discrepancies may arise from impurity profiles (e.g., residual solvents) or stereochemical variations .
Q. What computational methods validate the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Gaussian 09 calculates activation energies for Suzuki-Miyaura coupling at the bromine site.
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions using Multiwfn.
- Transition State Analysis : IRC plots confirm the feasibility of Pd-catalyzed reactions. Experimental validation via HPLC-MS tracks coupling products (e.g., biaryl derivatives) .
Q. How to analyze degradation products under stressed conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light (254 nm).
- LC-HRMS : Identify degradants (e.g., de-brominated or oxidized species) using a C18 column and 0.1% formic acid in H₂O/MeCN.
- Stability-Indicating Methods : Validate HPLC methods per ICH Q2(R1) guidelines to ensure specificity for the parent compound .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
